3-Methyl-2-(phenylmethylthio)-pyridine
Description
3-Methyl-2-(phenylmethylthio)-pyridine is a pyridine derivative featuring a methyl group at the 3-position and a benzylthio (SCH2Ph) substituent at the 2-position.
Properties
CAS No. |
117446-06-7 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C13H13NS/c1-11-6-5-9-14-13(11)15-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
MMQNPBDWOQCQQX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=CC=C1)SCC2=CC=CC=C2 |
Synonyms |
3-Methyl-2-(phenylmethylthio)-pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Pyridines
- 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : Synthesized via Suzuki coupling of 2-bromo-β-picoline with arylboronic acids, yielding 48% with distinct aromatic proton signals in NMR (δ 7.16–8.54 ppm) .
- 3-Methyl-2-(1-naphthyl)pyridine (29) : Prepared similarly (74% yield) using 1-naphthylboronic acid, demonstrating the versatility of coupling reactions for biaryl pyridines .
Thioether-Substituted Pyridines
- 2-(Methylthio)pyridine : Features a simpler methylthio group (C6H7NS, MW 125.19) and serves as a benchmark for sulfur-containing analogs .
- 3-(Methylthio)-2-(phenylethynyl)pyridine (CAS 900535-85-5) : Combines methylthio and phenylethynyl groups (MW 225.31), synthesized via unstated methods but highlighting the role of extended π-systems in neuroactive compounds .
- Pyridine, 3-chloro-4-methyl-2-(methylthio) : Incorporates chlorine and methyl groups (C7H8ClNS), illustrating halogenation effects on reactivity .
Benzylthio vs. Phenylthio Derivatives
- 2-((Phenylthio)methyl)pyridine (CAS 71897-63-7) : Contains a phenylthio-methyl group (C12H11NS, MW 201.29) instead of benzylthio, synthesized via 14 reported routes, emphasizing modular thiol-based substitutions .
Physicochemical Properties
NMR Spectral Data
- 3-Methyl-2-(2'-methoxyphenyl)pyridine (27) : ¹H NMR shows methyl signals at δ 2.38–2.42 ppm and aromatic protons at δ 7.16–8.54 ppm .
- 3-Methyl-2-(phenylmethylthio)-pyridine (Inferred) : Expected downfield shifts for SCH2Ph protons (δ ~3.5–4.0 ppm for SCH2; aromatic δ 7.2–8.5 ppm), similar to benzylthio analogs .
Molecular Weight and Solubility
Data Tables
Key Research Findings
- Synthetic Flexibility : Suzuki coupling and thiol substitution are robust methods for introducing aryl and thioether groups, respectively .
- Biological Potential: While direct data on this compound are lacking, structural analogs demonstrate neuroactivity (e.g., mGluR5 antagonism), suggesting possible therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
